molecular formula C20H20ClN3O3S2 B2993341 N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-67-3

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2993341
CAS No.: 899982-67-3
M. Wt: 449.97
InChI Key: CCWNXKITTYQREM-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a chlorinated benzene ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable chlorinated benzene derivative under acidic conditions. The resulting intermediate is then reacted with cyclopentyl(methyl)sulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated benzene ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorinated benzene ring and the sulfonamide group makes it particularly versatile for various applications.

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a sulfamoyl group and a cyclopentyl substituent. Its chemical structure can be represented as follows:

C15H17ClN2O2S\text{C}_{15}\text{H}_{17}\text{ClN}_{2}\text{O}_{2}\text{S}

This structure is critical for its biological activity, influencing its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific activity of this compound against various pathogens remains to be fully elucidated but is anticipated based on structural analogs.

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It may act through mechanisms such as:

  • Inhibition of cell proliferation : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Targeting specific signaling pathways : Inhibitors of certain kinases involved in cancer progression may also be relevant for this compound.

A study published in MDPI reported that related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation into this compound .

3. Enzyme Inhibition

This compound may serve as an enzyme inhibitor. The benzothiazole moiety is known to interact with multiple enzyme targets, potentially affecting pathways related to inflammation and cancer. For example, some studies have indicated that benzothiazole derivatives can inhibit carbonic anhydrase and other key enzymes involved in tumor metabolism .

The precise mechanism of action for this compound is not fully characterized; however, it likely involves:

  • Binding to active sites of target enzymes , thereby inhibiting their function.
  • Modulation of key signaling pathways , which could lead to altered cellular responses in affected tissues.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of several benzothiazole derivatives, including the one . Results indicated that these compounds exhibited IC50 values indicating significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) . The study highlighted the importance of structural modifications in enhancing biological activity.

CompoundCell LineIC50 (µM)
Benzothiazole Derivative AMCF-710
Benzothiazole Derivative BMCF-75
This compoundMCF-7TBD

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related benzothiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the side chains significantly impacted efficacy .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-24(14-5-2-3-6-14)29(26,27)15-11-9-13(10-12-15)19(25)23-20-22-18-16(21)7-4-8-17(18)28-20/h4,7-12,14H,2-3,5-6H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNXKITTYQREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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